2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide
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Overview
Description
2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
One significant application of compounds related to 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is in the field of antimicrobial research. Specifically, acylthiourea derivatives, including those similar in structure to the compound , have demonstrated effectiveness against various bacterial and fungal strains. These derivatives, including 2-((4-ethylphenoxy)methyl)benzoylthioureas, show promising activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity level depends on the type and position of the substituents on the thiourea nitrogen's phenyl group (Limban et al., 2011).
Synthesis and Neuroleptic Activity
Another area of research involving similar compounds is the synthesis of benzamides for potential neuroleptic (antipsychotic) activity. Studies have shown that benzamides derived from N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines exhibit inhibitory effects on apomorphine-induced behavior in rats, suggesting neuroleptic potential. The structure-activity relationship in these compounds is a key focus, with variations in substituents leading to changes in activity (Iwanami et al., 1981).
Receptor Binding Studies
Substituted benzamides, including those structurally related to this compound, have been studied for their receptor binding properties. For instance, eticlopride, a substituted benzamide, has been used to investigate dopamine-D2 binding sites in the rat brain, demonstrating high specificity and affinity for these sites. Such studies are vital for understanding the role of dopamine in neurological and psychiatric disorders (Hall et al., 1985).
Serotonin Receptor Research
In neurodegenerative disease research, particularly Alzheimer's, compounds structurally similar to this compound have been used as molecular imaging probes. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was utilized with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This kind of research is crucial for understanding the pathophysiology of Alzheimer's and developing targeted treatments (Kepe et al., 2006).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its bioavailability, how quickly it’s absorbed into the bloodstream, how it’s distributed in the body, how it’s metabolized, and how it’s excreted are all factors that would need to be investigated in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it’s difficult to predict its potential effects at the molecular and cellular level .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-4-24-18-12-8-6-10-15(18)19(21)20-13-17(23-3)14-9-5-7-11-16(14)22-2/h5-12,17H,4,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYSXNFULPXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.